molecular formula C13H20Cl2N2 B8189258 1-Amino-spiro[1-amino-indane-2,4'-piperidine] dihydrochloride

1-Amino-spiro[1-amino-indane-2,4'-piperidine] dihydrochloride

Cat. No.: B8189258
M. Wt: 275.21 g/mol
InChI Key: BRIUJDINAXEKJO-UHFFFAOYSA-N
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Description

1-Amino-spiro[1-amino-indane-2,4’-piperidine] dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2. It is characterized by its spiro structure, which includes an indane and a piperidine ring system. This compound is typically found as a white solid and has various applications in scientific research and industry .

Preparation Methods

The synthesis of 1-Amino-spiro[1-amino-indane-2,4’-piperidine] dihydrochloride involves several steps. One common synthetic route includes the reaction of indane derivatives with piperidine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the formation of the spiro compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Chemical Reactions Analysis

1-Amino-spiro[1-amino-indane-2,4’-piperidine] dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Amino-spiro[1-amino-indane-2,4’-piperidine] dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-spiro[1-amino-indane-2,4’-piperidine] dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Amino-spiro[1-amino-indane-2,4’-piperidine] dihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c14-12-11-4-2-1-3-10(11)9-13(12)5-7-15-8-6-13;;/h1-4,12,15H,5-9,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIUJDINAXEKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3C2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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